

# CRL-40,941: A Technical Overview of its Pharmacokinetic and Pharmacodynamic Profile

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information presented in this document is intended for research, scientific, and drug development professionals. CRL-40,941 is a research chemical and has not been approved for human consumption.

## Introduction

CRL-40,941, also known as **Fladrafinil**, is a eugeroic (wakefulness-promoting) agent that is structurally related to adrafinil and modafinil.[1][2] Developed by the French pharmaceutical company Lafon Laboratories in the 1970s, it is the bis(p-fluoro) ring-substituted derivative of adrafinil.[1] While it was never commercially marketed, CRL-40,941 has garnered interest for its potential nootropic and cognitive-enhancing effects. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on CRL-40,941, with a focus on its mechanism of action and preclinical findings.

# **Pharmacodynamics**

The primary mechanism of action of CRL-40,941 is the inhibition of the dopamine transporter (DAT).[3] By blocking the reuptake of dopamine from the synaptic cleft, CRL-40,941 increases the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. This action is believed to be central to its wakefulness-promoting and cognitive-enhancing properties.[3]



In addition to its effects on the dopaminergic system, some evidence suggests that CRL-40,941 may also modulate the noradrenergic system by inhibiting the norepinephrine transporter (NET). This would lead to increased synaptic availability of norepinephrine, further contributing to alertness and focus.

# **Receptor Binding Affinity**

Quantitative data on the binding affinity of CRL-40,941 to various receptors and transporters is scarce in peer-reviewed literature. However, one source reports an inhibition constant (K<sub>i</sub>) for the dopamine transporter.

Target	Kı (nM)	Reference
Dopamine Transporter (DAT)	230	

This reported affinity for the DAT is notably higher than that of its analogue, modafinil, which has a  $K_i$  of approximately 5  $\mu$ M.

## **Signaling Pathway**

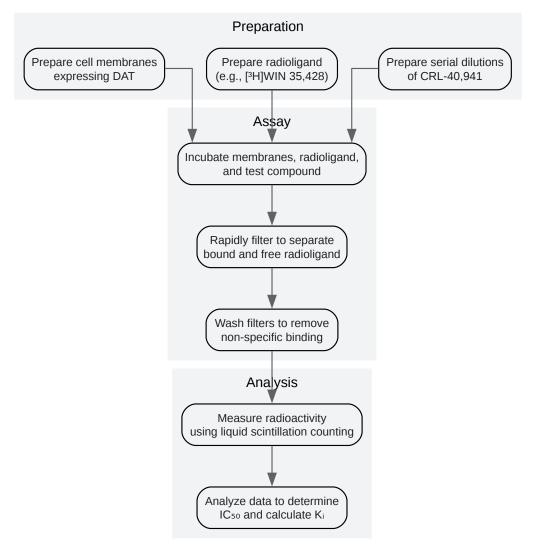
The proposed mechanism of action of CRL-40,941 is centered on its ability to block the dopamine transporter. The following diagram illustrates this signaling pathway.



# Proposed Mechanism of Action of CRL-40,941 CRL-40,941 Inhibits **Dopamine Transporter (DAT)** Mediates Dopamine Reuptake Leads to Increased Extracellular Dopamine Activates Postsynaptic Dopamine Receptor Results in **Enhanced Dopaminergic** Signaling

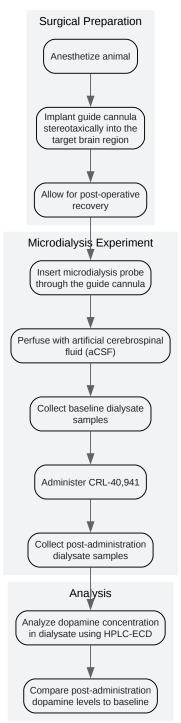


#### Workflow for DAT Binding Assay





#### Workflow for In Vivo Microdialysis



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## References

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- 2. Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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